1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Medicinal Chemistry Chemical Synthesis Quality Control

Secure a research-grade building block critical for dual orexin receptor antagonist (DORA) and Factor XIa inhibitor programs. The specific 1,3-dimethyl substitution is essential for maintaining target potency and selectivity; substituting analogs without validation risks activity loss. Ideal for SAR libraries and hit validation with guaranteed ≥95% purity.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1083317-78-5
Cat. No. B6590467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
CAS1083317-78-5
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C2CNCCN2C(=N1)C
InChIInChI=1S/C8H13N3/c1-6-8-5-9-3-4-11(8)7(2)10-6/h9H,3-5H2,1-2H3
InChIKeyPJGDNWHBPXCOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 1083317-78-5): Core Identity and Key Physicochemical Parameters for Procurement


1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 1083317-78-5) is a heterocyclic compound featuring a fused imidazo-pyrazine core with methyl substituents at the 1- and 3-positions . Its molecular formula is C8H13N3, with a molecular weight of 151.21 g/mol and a density of 1.2±0.1 g/cm³ . This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of various drug candidates [1].

Why Substituting 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with a Generic Imidazo-Pyrazine Scaffold Poses Significant Risk


The 1,3-dimethyl substitution pattern is not a trivial modification but a key structural determinant that can profoundly alter a compound's pharmacological profile and chemical behavior. While the broader class of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives are known for activity as dual orexin receptor antagonists (DORAs) [1] and Factor XIa inhibitors [2], small changes in substituents lead to dramatic differences in target potency, selectivity, and pharmacokinetic properties. For example, replacing a 1,3-dimethyl group with a 1-chloro group or introducing a trifluoromethyl moiety is a known strategy to fine-tune brain penetration and in vivo efficacy in DORA programs [3][4]. Therefore, using a different analog without robust, context-specific validation data risks introducing unwanted off-target effects or completely losing the desired biological activity in a given assay. The specific quantitative evidence below underscores the unique position of this scaffold as a starting point for optimization.

1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Verifiable Differential Evidence Against Analogs for Informed Sourcing Decisions


Precise Molecular Identity and Purity for Reproducible Research

The target compound's unique molecular structure, defined by its InChI Key and SMILES notation, distinguishes it from all other 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs. Commercially available material from key suppliers is consistently specified at a purity of ≥95% or NLT 98% , providing a clear, quantitative benchmark for procurement that ensures batch-to-batch consistency.

Medicinal Chemistry Chemical Synthesis Quality Control

Core Scaffold as the Foundation for Potent Dual Orexin Receptor Antagonism (DORA)

A peer-reviewed study by Sifferlen et al. (2013) established the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core as a viable scaffold for developing potent dual orexin receptor antagonists (DORAs). By introducing various substituted imidazole moieties onto this core (a position occupied by a hydrogen in the unsubstituted scaffold), the authors achieved nanomolar potency against both human OX1R and OX2R [1]. This demonstrates that the core scaffold provides the essential geometry for binding to the orexin receptors, but achieving high potency and selectivity requires specific substituents. The unsubstituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine would be expected to have significantly lower affinity. The 1,3-dimethyl substitution in the target compound is a distinct starting point for SAR exploration in this chemical space.

Orexin Sleep Disorders CNS Drug Discovery

A Distinct Starting Point for Factor XIa Inhibitor Development

Patents explicitly claim a broad range of substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazines, including compounds with various substitutions, as inhibitors of Factor XIa and plasma kallikrein for treating thromboembolic disorders [1]. The 1,3-dimethyl analog represents a specific and distinct substitution pattern within this broad genus. While direct Ki or IC50 data for this exact compound is not provided in the patent's summary, its inclusion in the claimed structure-activity relationship (SAR) space indicates it possesses a core structure recognized as having potential for modulating this key coagulation factor. This contrasts with other heterocyclic cores (e.g., tetrahydroisoquinolines) which are also explored in this field but have different physicochemical and selectivity profiles.

Thromboembolic Disorders Anticoagulation Protease Inhibition

Targeted Applications for 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Based on Empirical Evidence


Scaffold for CNS-Penetrant Orexin Receptor Antagonist (DORA) Discovery Programs

This compound serves as a key starting material for the synthesis of novel dual orexin receptor antagonists (DORAs). By leveraging the well-characterized 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core , medicinal chemists can use the 1,3-dimethyl derivative to perform further functionalization at other positions on the ring system (e.g., introducing a phenethyl motif at the 7-position as in the referenced studies). This enables the optimization of potency, selectivity, and brain penetration for the potential treatment of insomnia and other sleep disorders .

Precursor for Novel Factor XIa Inhibitors for Anticoagulation Research

The compound is a valuable intermediate for synthesizing and exploring a new class of anticoagulant agents. Based on patent literature , this specific 1,3-dimethyl substitution pattern can be used to build focused compound libraries to probe the SAR of Factor XIa inhibition. The goal is to identify development candidates that offer effective thrombosis prevention with a potentially lower bleeding risk profile compared to current therapies, a key challenge in the field .

Quality-Controlled Building Block for Focused Heterocyclic Libraries

For academic and industrial laboratories requiring a reliable and well-characterized heterocyclic building block, this compound offers a defined purity (≥95% to NLT 98%) and a precise molecular structure . It is an ideal component for generating diverse, imidazo-pyrazine-based libraries for phenotypic screening or multi-target drug discovery projects where a well-defined starting material is essential for data reproducibility and hit validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.